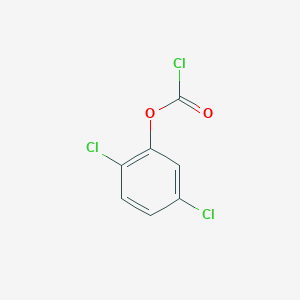

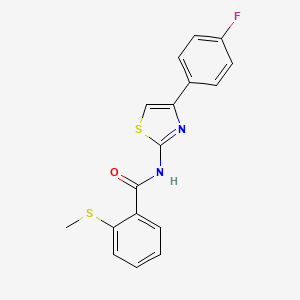

![molecular formula C21H22N2O5 B2442811 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 954686-52-3](/img/structure/B2442811.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photooxidation Reactions

N-methyl 2-pyrrolidone, a related lactam to the compound , has been utilized in photooxidation reactions to produce N-methylsuccinimide. This process can be applied to various lactams and amides, offering a pathway for the production of corresponding imides (Gramain, Remuson, & Troin, 1979).

Synthesis of Heterocycles

N-(2-hydroxyphenyl)acetamide interacts with methyl(organyl)dichlorosilanes to form 5-membered silaheterocyclic benzoxazasiloles. These compounds exhibit properties suitable for various applications, including potential pharmaceutical uses (Lazareva et al., 2017).

Antagonist Ligand for A2B Adenosine Receptors

MRE 2029-F20, a compound structurally similar to the query chemical, acts as a selective antagonist ligand for A2B adenosine receptors. This makes it a useful tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Pharmaceutical Compositions

Compounds structurally similar to the query compound have been used in the development of pharmaceutical compositions. They demonstrate therapeutic potential in various medical applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Kappa-Opioid Receptor Antagonists

Research into kappa-opioid receptor antagonists has yielded compounds like PF-04455242, which demonstrate therapeutic potential for treating depression and addiction disorders. These compounds are structurally related to the query chemical (Grimwood et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzodioxole-type benzylisoquinoline alkaloids, have been synthesized and studied

Mode of Action

The mode of action of this compound is currently unknown. Similar compounds have been found to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates

Biochemical Pathways

Atp-binding cassette transporters, which similar compounds have been found to modulate , are involved in numerous biochemical pathways, including drug metabolism and resistance, lipid transport, and more.

Result of Action

Modulation of atp-binding cassette transporters can have significant effects, including altering the cellular uptake and efflux of various substrates .

properties

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-14-4-2-3-5-17(14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-6-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBUDYIPGNOPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

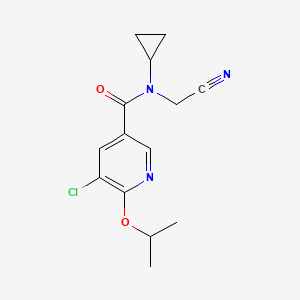

![3-Methyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2442731.png)

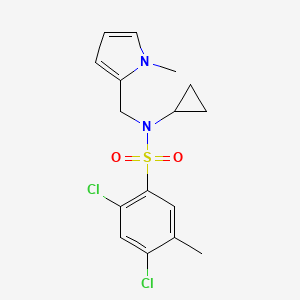

![N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2442732.png)

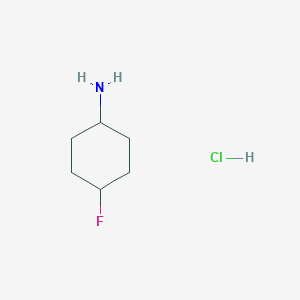

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2442735.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442738.png)

![Ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate](/img/structure/B2442742.png)

![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)